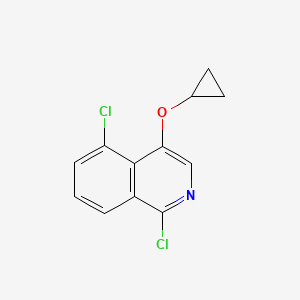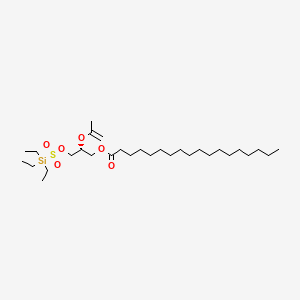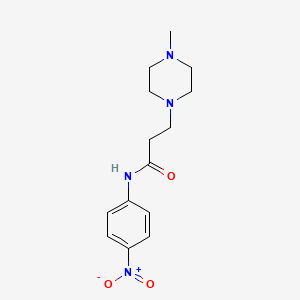
3-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)propanamide is a chemical compound with a molecular formula of C14H20N4O3 It is known for its unique structure, which includes a piperazine ring substituted with a methyl group and a nitrophenyl group attached to a propanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)propanamide typically involves the reaction of 4-methylpiperazine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:
- Dissolve 4-methylpiperazine in dichloromethane.
- Add triethylamine to the solution.
- Slowly add 4-nitrobenzoyl chloride to the mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- Purify the product using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation may be employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 3-(4-methylpiperazin-1-yl)-N-(4-aminophenyl)propanamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 4-methylpiperazine and 4-nitrobenzoic acid.
Applications De Recherche Scientifique
3-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with various biological molecules and its potential effects on cellular processes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules for industrial purposes.
Mécanisme D'action
The mechanism of action of 3-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can form hydrogen bonds and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-methylpiperazin-1-yl)-N-(4-aminophenyl)propanamide
- 3-(4-methylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide
- 3-(4-methylpiperazin-1-yl)-N-(4-methoxyphenyl)propanamide
Uniqueness
3-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)propanamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where electron transfer or specific interactions with biological targets are required.
Propriétés
Formule moléculaire |
C14H20N4O3 |
|---|---|
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
3-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C14H20N4O3/c1-16-8-10-17(11-9-16)7-6-14(19)15-12-2-4-13(5-3-12)18(20)21/h2-5H,6-11H2,1H3,(H,15,19) |
Clé InChI |
OGSSDKPHFHCVEG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


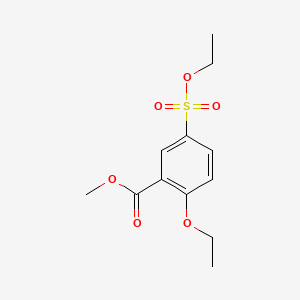
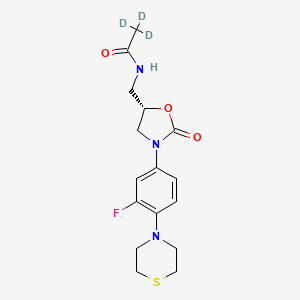
![2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13855209.png)

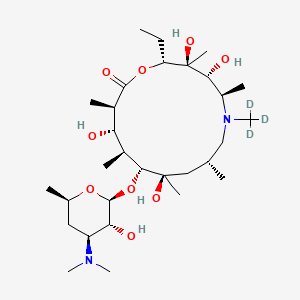
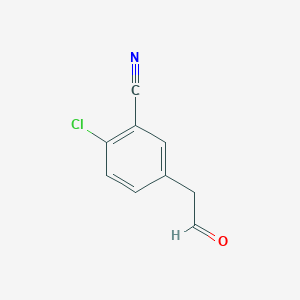
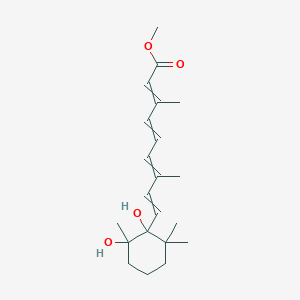
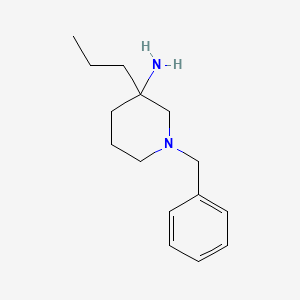
![2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid](/img/structure/B13855240.png)



